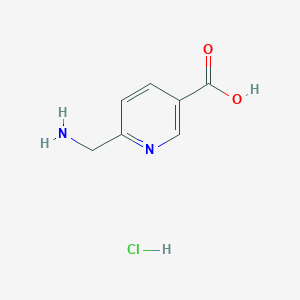
1-Chloro-2-(1,1-dimethoxyethyl)benzene
Descripción general
Descripción
“1-Chloro-2-(1,1-dimethoxyethyl)benzene” is a chemical compound with the CAS Number: 2135301-02-7. It has a molecular weight of 200.66 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C10H13ClO2 . The InChI code for this compound is 1S/C10H13ClO2/c1-10(12-2,13-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 .Aplicaciones Científicas De Investigación
Reaction with Subvalent Boron Species
A study by Meller et al. (1990) explored the reaction of benzene with sodium/potassium alloy and dichloro(di-isopropylamino)borane in 1,2-dimethoxyethane, leading to various compounds including 1,4,6-Tris(di-isopropylamino)-1,4,6-triboraspiro[4.4]nona-2,8-diene. This work showcases the compound's role in reactions involving subvalent boron species (Meller et al., 1990).
Synthesis of Polybenzoxazole
Kim & Lee (2001) reported the reaction of 1-Chloro-2,2-dicyanovinyl)benzene with 2-amino-phenol, yielding hydroxy-substituted polyenaminonitrile, a precursor for rigid-rod polybenzoxazole. This demonstrates the compound's potential in synthesizing advanced polymeric materials (Kim & Lee, 2001).
Catalytic Cyclotrimerization of Alkynes
Masuyama et al. (2013) utilized a chloro(1,5-cyclooctadiene)iridium(I) dimer in the presence of tin(II) chloride to catalyze the cyclotrimerization of terminal alkynes, yielding benzene derivatives. This highlights the compound's application in catalytic processes for synthesizing benzene derivatives (Masuyama et al., 2013).
Studies in Polymeric Materials
Kato et al. (1981) investigated the dielectric properties of 1,2-Dimethoxy-2-methylpropane, a model for poly(oxy-1,1-dimethylethylene), in solvents like benzene. This research is significant for understanding the electronic properties of related polymeric materials (Kato et al., 1981).
Propiedades
IUPAC Name |
1-chloro-2-(1,1-dimethoxyethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHEMAQHLUSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




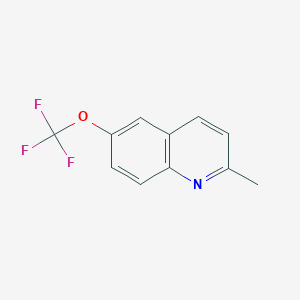

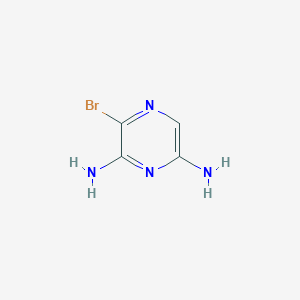
![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)
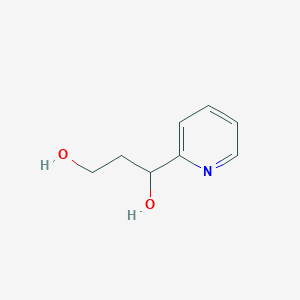

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)
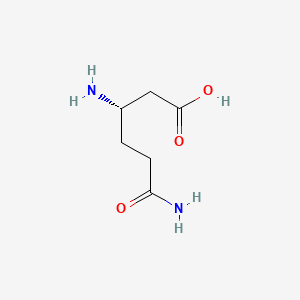
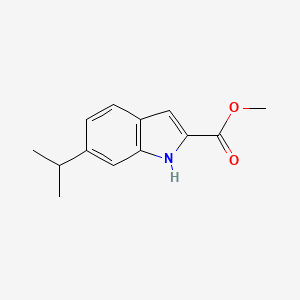
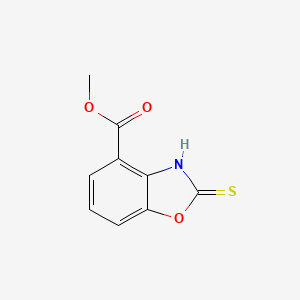
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)
